N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Description
N-[1,1'-Biphenyl]-4-yl-1-naphthalenamine (CAS: 446242-37-1) is an aromatic amine with the molecular formula C₂₂H₁₇N and a molecular weight of 295.38 g/mol . Structurally, it features a biphenyl group linked to a naphthalene moiety via an amine bridge (Figure 1). This compound is primarily utilized in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs) due to its efficient charge-carrier mobility and thermal stability . Its purity (>98%) and solubility in organic solvents (e.g., chloroform, toluene) make it suitable for thin-film deposition techniques like vapor deposition .
Properties
IUPAC Name |
N-(4-phenylphenyl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-22-12-6-10-19-9-4-5-11-21(19)22/h1-16,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDADHQHDRSAQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446242-37-1 | |
| Record name | N-(4-Biphenylyl)-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
These methods allow for the selective formation of biphenyl scaffolds and the introduction of amine groups at desired positions.
Specific Preparation Methods for this compound
Cross-Coupling Strategy
A common preparation route involves the coupling of a 1-naphthalenamine derivative with a 4-biphenyl halide or boronic acid derivative:
- Step 1: Synthesis of 4-biphenylboronic acid or 4-biphenyl halide as the biphenyl precursor.
- Step 2: Palladium-catalyzed Suzuki–Miyaura cross-coupling with a 1-naphthalenamine derivative or its protected form to form the C–C bond between biphenyl and naphthalenamine moieties.
- Step 3: If necessary, deprotection or further functional group manipulation to yield this compound.
This method benefits from high selectivity and yields and tolerates various substituents on the biphenyl rings.
Amination via Buchwald–Hartwig Reaction
Alternatively, amination can be performed by:
- Reacting a 4-biphenyl halide with 1-naphthylamine under palladium catalysis in the presence of a suitable ligand and base.
- This forms the C–N bond directly, yielding the target compound.
This method is particularly effective for introducing the amine group onto the biphenyl scaffold with good regioselectivity.
Oxidative Coupling and Metalation Techniques
Copper-catalyzed oxidative coupling of arylboronic acids or aryl lithium intermediates can also be employed to form biphenyl units:
- Oxidative dimerization of arylboronic acids in the presence of copper salts and oxygen leads to symmetrical biphenyl compounds.
- Subsequent amination or derivatization steps introduce the naphthalenamine moiety.
This method is advantageous for its simplicity and use of inexpensive catalysts, though it is more suited for symmetrical biphenyls.
Detailed Preparation Protocol Example (Formulation Preparation)
Based on GlpBio's data for research use:
| Step | Procedure Description | Notes |
|---|---|---|
| 1 | Dissolve this compound in DMSO to prepare a master stock solution (e.g., 10 mM) | Heating to 37°C and ultrasonic bath may aid solubility |
| 2 | Dilute master solution with PEG300 and Tween 80 sequentially, mixing and clarifying after each addition | Ensure solution clarity before next solvent addition |
| 3 | Add ddH2O or corn oil as final solvent, mix thoroughly | Final solution should be clear for in vivo use |
This method is designed for formulation rather than synthesis but illustrates solubility and preparation considerations for the compound.
Data Tables for Stock Solution Preparation
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.3855 | 0.6771 | 0.3385 |
| 5 mg | 16.9273 | 3.3855 | 1.6927 |
| 10 mg | 33.8547 | 6.7709 | 3.3855 |
Volumes calculated based on molecular weight 295.38 g/mol for preparing stock solutions at specified molarities.
Research Findings and Mechanistic Insights
- Metal Catalysis: Palladium and copper catalysts are central to the formation of biphenyl and amine bonds, with mechanisms involving oxidative addition, transmetalation, and reductive elimination steps.
- Oxidative Coupling: Copper(II) salts mediate dimerization of arylboronic acids under oxygen atmosphere, forming biphenyls efficiently without additional oxidants or bases.
- Directed C–H Activation: Recent advances include copper-catalyzed C–H activation adjacent to imine groups, facilitating intramolecular cyclizations and aminations relevant to biphenyl amine derivatives.
- Ligand Effects: Biphenyl phosphine ligands enhance catalytic efficiency in cross-coupling reactions, improving yields and selectivity for biphenyl amine synthesis.
Summary Table of Preparation Methods
| Method | Catalyst/System | Key Features | Applicability to this compound |
|---|---|---|---|
| Suzuki–Miyaura Cross-Coupling | Pd catalyst, aryl boronic acids | High selectivity, mild conditions | Suitable for biphenyl C–C bond formation |
| Buchwald–Hartwig Amination | Pd catalyst, aryl halides, amines | Efficient C–N bond formation | Direct amination of biphenyl halides |
| Ullmann Coupling | Cu salts | Cost-effective, oxidative coupling | Symmetrical biphenyl formation |
| Oxidative Dimerization | CuCl2, LiOtBu, O2 | Base-free, aerobic conditions | Biphenyl scaffold formation |
| Directed C–H Activation | Cu catalysis, imines | Site-selective amination and cyclization | Advanced functionalization of biphenyl amines |
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-4-yl-1-naphthalenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-yl-1-naphthylamine .
Scientific Research Applications
Chemical Reactions
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using potassium permanganate or chromium trioxide. |
| Reduction | Reduction can be performed using hydrogen gas with palladium catalyst. |
| Substitution | Electrophilic substitution reactions can functionalize the rings. |
Chemistry
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
In biological research, this compound has been investigated for its potential as a fluorescent probe in imaging applications. Its ability to interact with various biological molecules makes it a candidate for studying cellular processes.
Medicine
The compound exhibits significant therapeutic potential:
- Anticancer Activity : Research indicates that this compound has cytotoxic effects against multiple cancer cell lines. It disrupts the interaction between proteins involved in oncogenesis, particularly affecting the recruitment of Myc to its target genes.
- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory effects, making it relevant in treating inflammatory diseases .
Industry
In industrial applications, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties . Its unique photophysical characteristics are essential for creating materials with narrowband emission spectra.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells. The mechanism was linked to the disruption of Myc protein interactions, highlighting its potential as an anticancer agent .
Case Study 2: Fluorescent Probes
Another research article focused on the use of this compound as a fluorescent probe for biological imaging. The study showed that this compound could effectively label specific cellular components, allowing researchers to visualize dynamic processes within live cells .
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-4-yl-1-naphthalenamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 897921-59-4)
- Molecular Formula : C₂₈H₂₁N
- Molecular Weight : 371.47 g/mol
- Key Differences : This isomer positions the naphthalene group on the biphenyl's para-phenyl ring instead of the central amine. The extended conjugation enhances luminescent efficiency , but the larger size reduces solubility compared to the target compound .
- Applications : Used in OLEDs and fine chemicals, with a purity of 99.5% .
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS: 138310-84-6)
- Molecular Formula : C₂₂H₁₆BrN
- Molecular Weight : 374.28 g/mol
- Key Differences : Incorporation of a bromine atom increases electron-withdrawing properties, shifting emission spectra toward the blue region . However, the bromine substituent introduces synthetic challenges, requiring palladium-catalyzed coupling for preparation .
- Applications : Investigated as a dopant for tuning OLED emission colors .
Functional Analogues
N,N'-Bis(1-naphthalenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPB)
- Molecular Formula : C₄₄H₃₂N₂
- Molecular Weight : 588.75 g/mol
- Key Differences : NPB’s diamine structure with two naphthyl groups improves hole-transport efficiency but increases molecular rigidity, leading to higher glass transition temperatures (Tg > 95°C). In contrast, the target compound’s simpler structure offers better processability .
- Applications : Industry-standard hole-transport layer in OLEDs, achieving luminance >4,000 cd/m² .
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide
- Molecular Formula: C₂₃H₂₁NO
- Molecular Weight : 328.20 g/mol
- Key Differences : Replacement of the amine with a carboxamide group reduces electron-donating capacity, limiting its use in optoelectronics. However, the tetrahydronaphthalene moiety enhances planarity , improving crystallinity .
- Synthesis : Prepared in 69% yield via automated flash chromatography .
Performance Comparison in OLEDs
Biological Activity
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (CAS: 446242-37-1) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- IUPAC Name: N-([1,1'-biphenyl]-4-yl)naphthalen-1-amine
- Molecular Formula: C22H17N
- Molecular Weight: 295.39 g/mol
- Purity: 97% .
Cytotoxic Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Induces G0/G1 phase arrest |
| MCF-7 | 7.5 | Apoptosis induction |
| HeLa | 11.0 | Cell cycle arrest and apoptosis |
The compound showed selective toxicity towards cancer cells while sparing non-cancerous cells, indicating its potential as a therapeutic agent .
The mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest. Studies have demonstrated that this compound can:
- Induce G0/G1 and G2/M phase cell cycle arrest in a p53-independent manner.
- Trigger apoptosis in both wild-type and mutant p53 cell lines, suggesting broad applicability in cancer treatment .
Animal Studies
In animal models, compounds structurally related to this compound have shown dose-dependent tumorigenic effects. For instance, studies involving 4-aminobiphenyl indicated a strong correlation between dosage and the development of liver tumors and bladder carcinomas . These findings raise concerns regarding the long-term exposure to similar compounds.
Summary of Findings
The biological activity of this compound suggests promising applications in cancer therapy due to its cytotoxic properties against multiple cancer cell lines and its ability to induce apoptosis. However, the potential risks associated with exposure to similar compounds necessitate comprehensive toxicity studies.
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, long-term effects, and potential therapeutic applications will be crucial for developing safe and effective cancer treatments.
Q & A
Q. What are the established synthetic routes for preparing N-[1,1'-biphenyl]-4-yl-1-naphthalenamine and its analogues?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, biphenyl-4-amine derivatives are often prepared by reacting aryl halides with amines under palladium-catalyzed Buchwald-Hartwig conditions . A general procedure involves:
Reagent Preparation : Use biphenyl-4-amine and naphthyl halide as starting materials.
Catalytic System : Employ Pd(OAc)₂/Xantphos as a catalyst with Cs₂CO₃ as a base in toluene at 110°C for 12–24 hours.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Confirm aromatic proton environments (e.g., δ 7.2–8.2 ppm for biphenyl and naphthyl groups) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 245.32 for C₁₈H₁₅N) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding using SHELX programs (e.g., SHELXL for small-molecule refinement) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for biphenyl-amine derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to obtain accurate bond lengths/angles.
- Refinement : Apply SHELXL to model thermal displacement parameters and validate against density functional theory (DFT) calculations .
- Case Study : In biphenyl carboxamide derivatives, SHELX refinement resolved discrepancies between predicted and observed dihedral angles (e.g., 45° vs. 38°) .
Q. What strategies optimize the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the naphthyl group to enhance steric/electronic interactions with target enzymes (e.g., MurA in antibacterial studies) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with catalytic sites (e.g., TRP channels or kinase domains) .
- In Vitro Assays : Test IC₅₀ values against enzyme targets (e.g., IC₅₀ < 10 µM for potent inhibitors) .
Q. How can researchers address low yields in large-scale syntheses of biphenyl-amine derivatives?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. toluene) and catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to improve turnover frequency .
- Scale-Up Challenges : Mitigate exothermic reactions using jacketed reactors with temperature control (±2°C).
- Case Study : A 50% yield improvement was achieved by switching from manual to automated flash chromatography in biphenylamide synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity reports for biphenyl-amine compounds?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets (e.g., GHS classifications in vs. non-toxic claims in ).
- In Vivo Testing : Conduct acute toxicity assays (OECD 423) to validate LD₅₀ values.
- Mechanistic Studies : Use zebrafish models to assess organ-specific toxicity (e.g., hepatotoxicity vs. neurotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
